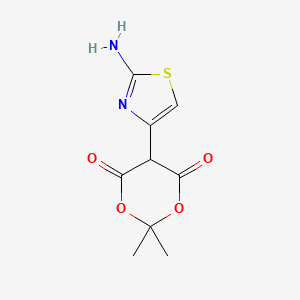

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Vue d'ensemble

Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

In one study, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized . The synthesized compounds were screened for their antifungal activity .

Molecular Structure Analysis

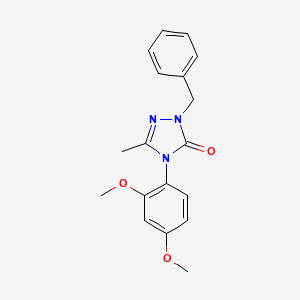

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

In the synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .

Applications De Recherche Scientifique

Biological Potential and Synthetic Development

- The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, including structures similar to the query compound, exhibit significant pharmacological importance. These compounds have been found in commercial pharmaceuticals and demonstrate potential activities against various diseases. Historical to present-day synthesis methodologies, including green chemistry approaches, highlight the ongoing development and interest in these compounds for their great biological potential (Santos, Jones Junior, & Silva, 2018).

Applications in Medicinal Chemistry

- Thiazolidinediones, a category closely related to the queried compound, have shown to possess anti-cancer effects in addition to their well-known metabolic effects. This dual functionality is attributed to their selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, which is crucial in various cancer pathways. The structural analysis suggests the significance of the thiazolidine-2,4-dione ring for their pharmacological effects (Mughal, Kumar, & Vikram, 2015).

Green Synthesis and Environmental Implications

- The environmental awareness has led to green synthesis methodologies for compounds including thiazolidine derivatives. This approach not only addresses the depletion of natural resources but also enhances the quality of life by reducing the environmental impact of chemical syntheses (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Synthesis and Therapeutic Applications

- The thiazolidine motifs, including those related to the compound , serve as a bridge between organic synthesis and medicinal chemistry. These compounds are present in diverse natural and bioactive compounds, showing varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities. Green chemistry and nanocatalysis have been employed to improve their selectivity, purity, and pharmacokinetic activity (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Novel Research Strategies

- Hydantoin derivatives, showcasing a non-aromatic five-membered heterocycle, hold a preferred scaffold in medicinal chemistry. Similar to the query compound, these structures have significant biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis of hydantoin and its versatility in producing non-natural -amino acids and their conjugates emphasize the importance of such compounds in medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives can inhibit multiple enzyme targets such as egfr/vgfer kinase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it’s plausible that multiple pathways could be affected, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Pharmacokinetics

It’s known that the absorption, distribution, metabolism, and excretion (adme) of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of similar compounds, it’s plausible that the compound could induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes, including enzyme inhibition and activation. This compound can interact with enzymes such as kinases and proteases, affecting their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown varying degrees of stability depending on the experimental conditions. It is generally stable under neutral pH and room temperature but can degrade under acidic or basic conditions. Long-term studies have indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell behavior and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its interaction with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-9(2)14-6(12)5(7(13)15-9)4-3-16-8(10)11-4/h3,5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMKHZTFVMTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194546 | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865660-59-9 | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3038379.png)

![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)

![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)

![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)

![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)

![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)